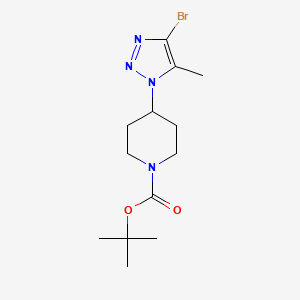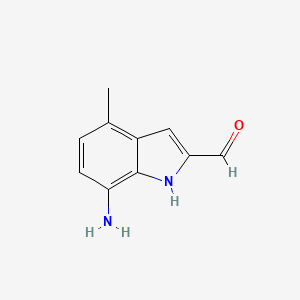
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid is an organic compound with the molecular formula C12H15BN2O2 and a molecular weight of 230.07 g/mol . It is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid typically involves the reaction of 3-bromo-1-isopropyl-4-pyrazole with phenylboronic acid under palladium-catalyzed conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene or ethanol . The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding boronate ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and substituted pyrazole compounds .
Applications De Recherche Scientifique
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The compound’s boronic acid group interacts with molecular targets through hydrogen bonding and van der Waals forces, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrazole moiety.
4-Pyrazolylboronic acid: Contains the pyrazole ring but lacks the isopropyl group, making it less sterically hindered.
3-(1-Methyl-4-pyrazolyl)phenylboronic acid: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and steric properties.
Uniqueness
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid is unique due to its combination of the pyrazole ring and the isopropyl group, which provides specific steric and electronic properties that enhance its reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C12H15BN2O2 |
|---|---|
Poids moléculaire |
230.07 g/mol |
Nom IUPAC |
[3-(1-propan-2-ylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(6-10)13(16)17/h3-9,16-17H,1-2H3 |
Clé InChI |
WZSNTMSJDVPRAR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CN(N=C2)C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)





![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)




